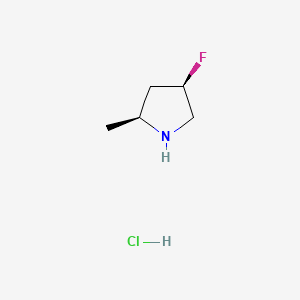

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chemical compound that has gained significant attention in various fields, including medical, environmental, and industrial research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride plays a crucial role in the development of novel pharmaceuticals. Its fluorinated structure enhances the lipophilicity and metabolic stability of compounds, making it an attractive candidate for drug design. For instance, it has been utilized in synthesizing inhibitors targeting specific biological pathways, such as proteasome inhibition and neurotransmitter receptor modulation .

Case Study: Proteasome Inhibitors

Recent studies have highlighted the potential of fluorinated pyrrolidine derivatives as proteasome inhibitors. These compounds exhibit selective inhibition of the immunoproteasome, which is implicated in various diseases, including cancer and autoimmune disorders. The incorporation of this compound into these structures has shown to improve binding affinity and selectivity towards the target enzymes .

Biological Applications

Receptor Modulation

The compound has been studied for its interactions with dopamine receptors, particularly in the context of developing treatments for neurological disorders. Modifications to the pyrrolidine ring have been explored to enhance selectivity between dopamine D2 and D3 receptors, with promising results indicating that this compound can serve as a scaffold for creating bitopic ligands .

Table 1: Biological Activity of Pyrrolidine Derivatives

| Compound Structure | Target Receptor | IC50 (nM) | Selectivity |

|---|---|---|---|

| (2S,4R)-4-Fluoro-2-methylpyrrolidine | D2R | 70.8 | Moderate |

| Fluorinated analogs | D3R | 15 | High |

| Macrocyclic derivatives | iP (LMP2) | 65.6-69.4 | High |

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its chiral nature allows for the construction of complex molecules with defined stereochemistry. It can be employed in various reactions, including nucleophilic substitutions and cyclizations to form more complex frameworks .

Case Study: Synthesis of Specialty Chemicals

In industrial applications, this compound has been utilized to synthesize specialty chemicals through multi-step synthetic routes involving fluorination and alkylation processes. The ability to manipulate its structure leads to the generation of diverse chemical entities with potential applications across pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism by which (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the exact mechanism is crucial for developing its applications in medicine and other fields.

Comparaison Avec Des Composés Similaires

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include (2S,4R)-4-Fluoro-2-ethylpyrrolidine hydrochloride and (2S,4R)-4-Fluoro-2-propylpyrrolidine hydrochloride. These compounds differ in their alkyl chain length, which can affect their reactivity and biological activity.

List of Similar Compounds

(2S,4R)-4-Fluoro-2-ethylpyrrolidine hydrochloride

(2S,4R)-4-Fluoro-2-propylpyrrolidine hydrochloride

(2S,4R)-4-Fluoro-2-butylpyrrolidine hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Chemical Formula | C5H10ClFN |

| Molecular Weight | 137.59 g/mol |

| Solubility | Soluble in water |

| Chirality | Chiral (2S,4R) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and dipole interactions. Additionally, the compound's stereochemistry plays a crucial role in its selectivity and efficacy.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and metabolic regulation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antidepressant Effects : Studies suggest that this compound may modulate serotonin and norepinephrine levels, contributing to its antidepressant-like effects.

- Cognitive Enhancement : It has been investigated for potential cognitive-enhancing properties, particularly in models of neurodegeneration.

- Anti-inflammatory Activity : Preliminary data indicate that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive function, the compound was shown to improve memory retention in mice subjected to memory impairment protocols. Behavioral assays indicated enhanced learning capabilities, suggesting potential applications in treating cognitive disorders.

Case Study 3: Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in vitro. The compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

(2S,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLZEFBPWWZOHT-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.